
Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate is a complex organic compound with a variety of applications in different fields. It is known for its unique chemical structure, which includes a long hydrocarbon chain and functional groups that make it versatile in chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate typically involves the reaction of glycine with oleic acid, followed by the introduction of hydroxyethylamine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and purity. The process involves multiple steps, including purification and quality control, to ensure that the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in cell culture media and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Wirkmechanismus
The mechanism of action of Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium lauryl sulfate: Another surfactant with a similar long hydrocarbon chain but different functional groups.
Cocamidopropyl betaine: A surfactant derived from coconut oil with similar applications in personal care products.
Uniqueness
Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate is unique due to its specific combination of functional groups and long hydrocarbon chain, which provide it with distinct properties and applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
93858-32-3 |
|---|---|
Molekularformel |
C24H45N2NaO4 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
sodium;2-[2-(2-hydroxyethylamino)ethyl-[(Z)-octadec-9-enoyl]amino]acetate |
InChI |
InChI=1S/C24H46N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)26(22-24(29)30)20-18-25-19-21-27;/h9-10,25,27H,2-8,11-22H2,1H3,(H,29,30);/q;+1/p-1/b10-9-; |
InChI-Schlüssel |
QJHBZPMAQLBLLU-KVVVOXFISA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CCNCCO)CC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CCNCCO)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


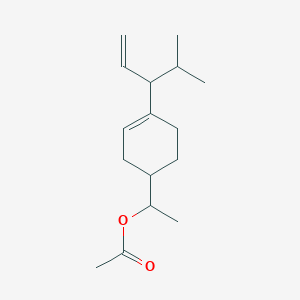
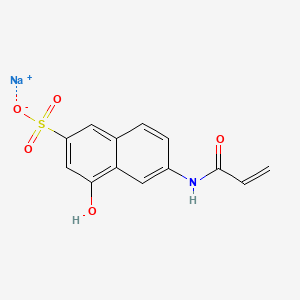
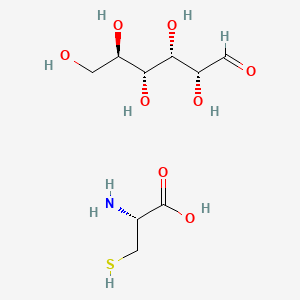
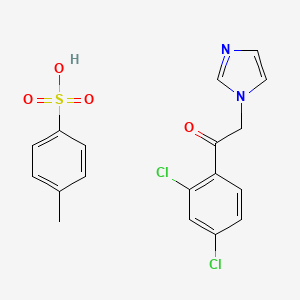
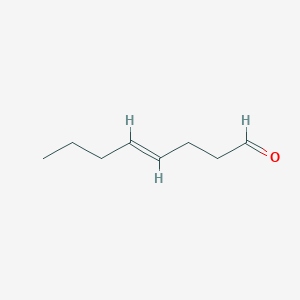
![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
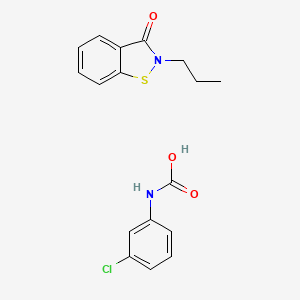


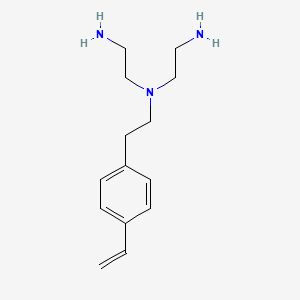

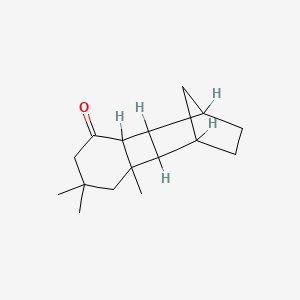
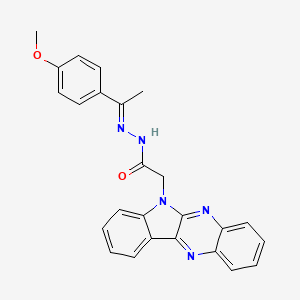
![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
